molecular formula C18H15N3O5S2 B2357285 2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide CAS No. 898458-99-6

2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Cat. No.: B2357285
CAS No.: 898458-99-6
M. Wt: 417.45
InChI Key: AZOZTQADEJRNPR-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an ethylsulfonyl group and a thiazolyl group bearing a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Nitration: The thiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Sulfonylation: The ethylsulfonyl group is introduced by reacting the intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: Finally, the benzamide moiety is formed by reacting the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(3-nitrophenyl)thiazol-2-ylhydrazone: This compound shares the thiazole and nitrophenyl moieties but differs in the functional groups attached.

    ethyl 2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetate: Similar in structure but contains an ester group instead of the benzamide moiety.

Uniqueness

2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is unique due to the presence of the ethylsulfonyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

2-ethylsulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-2-28(25,26)16-9-4-3-8-14(16)17(22)20-18-19-15(11-27-18)12-6-5-7-13(10-12)21(23)24/h3-11H,2H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOZTQADEJRNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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